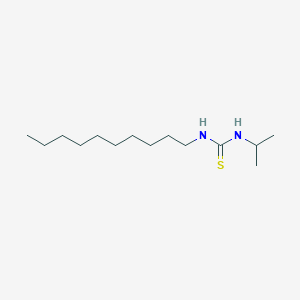
N-Decyl-N'-propan-2-ylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Decyl-N’-propan-2-ylthiourea is an organic compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features a decyl group (a ten-carbon alkyl chain) and a propan-2-yl group (an isopropyl group) attached to the nitrogen atoms. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N’-propan-2-ylthiourea typically involves the reaction of decylamine with isopropyl isothiocyanate. The reaction proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
Decylamine+Isopropyl isothiocyanate→N-Decyl-N’-propan-2-ylthiourea
Industrial Production Methods
Industrial production of N-Decyl-N’-propan-2-ylthiourea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N’-propan-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the reagents used.
Scientific Research Applications
N-Decyl-N’-propan-2-ylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-Decyl-N’-propan-2-ylthiourea involves its interaction with specific molecular targets. The sulfur atom in the thiourea group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-Decyl-N’-methylthiourea
- N-Decyl-N’-ethylthiourea
- N-Decyl-N’-butylthiourea
Uniqueness
N-Decyl-N’-propan-2-ylthiourea is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the decyl and isopropyl groups provides a distinct steric and electronic environment, differentiating it from other thioureas.
Properties
CAS No. |
62552-30-1 |
|---|---|
Molecular Formula |
C14H30N2S |
Molecular Weight |
258.47 g/mol |
IUPAC Name |
1-decyl-3-propan-2-ylthiourea |
InChI |
InChI=1S/C14H30N2S/c1-4-5-6-7-8-9-10-11-12-15-14(17)16-13(2)3/h13H,4-12H2,1-3H3,(H2,15,16,17) |
InChI Key |
JSQPTKVHRXHHOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=S)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















